2-[(4-ethoxybenzoyl)amino]benzoic acid
Description
2-[(4-Ethoxybenzoyl)amino]benzoic acid is a benzoic acid derivative with a substituted benzoylamino group at the 2-position of the aromatic ring. Its structure comprises:
- Benzoic acid core: Provides carboxylic acid functionality, enabling hydrogen bonding and ionic interactions.
- (4-Ethoxybenzoyl)amino substituent: The ethoxy group (-OCH₂CH₃) at the para position of the benzoyl moiety enhances lipophilicity and may influence metabolic stability. This substituent distinguishes it from simpler benzamide derivatives.
The compound’s molecular formula is C₁₆H₁₅NO₄, with a molecular weight of 285.3 g/mol. Its IUPAC name reflects the ethoxybenzoyl linkage, critical for its chemical and biological profile.
Properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-21-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXQICHKDANTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 2-[(4-ethoxybenzoyl)amino]benzoic acid is compared to structurally related benzoic acid derivatives. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations :
Lipophilicity: The ethoxy group in this compound provides moderate lipophilicity compared to ethyl (less polar) or hexyl (highly nonpolar) analogs .
Biological Activity: Antimicrobial Potential: Ethoxy and methoxy groups are associated with antimicrobial effects in benzoic acid derivatives, as seen in studies on 4-(2-amino-2-oxoethoxy)benzoic acid . Enzyme Inhibition: Sulfonamide analogs (e.g., 2-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid) show stronger enzyme inhibition due to sulfonyl group electrophilicity, a feature absent in the target compound .
Synthetic Flexibility :
- The ethoxybenzoyl group can be modified via hydrolysis or alkylation, whereas thiophene or sulfonyl derivatives require specialized reagents (e.g., thiophene-ethylamine or sulfonyl chlorides) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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